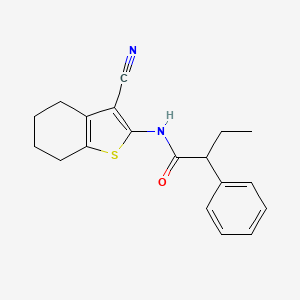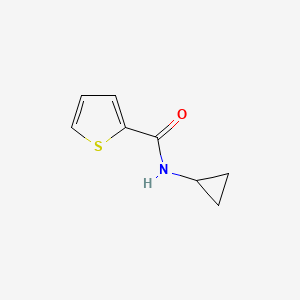
N-(2,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-DIMETHOXYPHENYL)-3-METHYL-4-(4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE: is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of methoxy groups at the 2 and 5 positions on the phenyl ring, a methyl group at the 3 position, and a 4-methylphenyl group attached to the piperazine ring
Preparation Methods
The synthesis of N-(2,5-DIMETHOXYPHENYL)-3-METHYL-4-(4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:
Formation of the 2,5-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring at the 2 and 5 positions.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the 4-methylphenyl group: This step involves the coupling of the 4-methylphenyl group to the piperazine ring.
Final assembly: The final step involves the formation of the carboxamide group, completing the synthesis of the compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-(2,5-DIMETHOXYPHENYL)-3-METHYL-4-(4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,5-DIMETHOXYPHENYL)-3-METHYL-4-(4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-3-METHYL-4-(4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
N-(2,5-DIMETHOXYPHENYL)-3-METHYL-4-(4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE: can be compared with other similar compounds, such as:
N-(2,5-DIMETHOXYPHENYL)-3-(4-METHYLPHENYL)ACRYLAMIDE: This compound has a similar structure but differs in the presence of an acrylamide group instead of a piperazine ring.
N-(2,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)ACRYLAMIDE: This compound has methoxy groups at the 2 and 4 positions and a methoxyphenyl group instead of a methylphenyl group.
The uniqueness of N-(2,5-DIMETHOXYPHENYL)-3-METHYL-4-(4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE lies in its specific substitution pattern and the presence of the piperazine ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27N3O3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H27N3O3/c1-15-5-7-17(8-6-15)24-12-11-23(14-16(24)2)21(25)22-19-13-18(26-3)9-10-20(19)27-4/h5-10,13,16H,11-12,14H2,1-4H3,(H,22,25) |
InChI Key |
DVYRZNLXEALZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931971.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbutanamide](/img/structure/B14931984.png)
![5-methyl-N-{(2Z)-3-[(5-methylfuran-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}furan-2-carboxamide](/img/structure/B14931996.png)
methanone](/img/structure/B14932001.png)


![N-(2,5-difluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932009.png)


![2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14932026.png)

methanone](/img/structure/B14932042.png)
![3,4-dihydroquinolin-1(2H)-yl[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932048.png)
